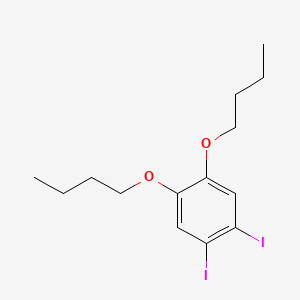
3-Bromo-5-chloro-N-methyl-benzenesulfonamide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-N-methylbenzamide is a chemical compound with the CAS Number: 1532970-00-5 . It has a molecular weight of 248.51 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-5-chloro-N-methylbenzamide . The InChI code for this compound is 1S/C8H7BrClNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 248.51 . The compound should be stored at a temperature between 2-8°C .Mecanismo De Acción
Target of Action
The primary targets of 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide are currently unknown. This compound is a derivative of benzene, which is a common structure in many pharmaceutical drugs .
Mode of Action
As a benzene derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .
Pharmacokinetics
The compound’s impact on bioavailability is also unknown .
Result of Action
As a benzene derivative, it may have a variety of potential effects depending on its specific targets and mode of action .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Bromo-5-chloro-N-methyl-benzenesulfonamide, 95% in laboratory experiments has a number of advantages. Firstly, it is a relatively inexpensive reagent, which makes it cost-effective for use in laboratory experiments. Secondly, it is relatively easy to synthesize, which makes it a convenient reagent for use in laboratory experiments. Thirdly, it has a wide range of applications in organic synthesis, which makes it a versatile reagent for use in laboratory experiments. Lastly, it is soluble in polar organic solvents, which makes it easy to use in laboratory experiments.
However, there are some limitations to the use of 3-Bromo-5-chloro-N-methyl-benzenesulfonamide, 95% in laboratory experiments. Firstly, it is not soluble in water, which limits its use in laboratory experiments. Secondly, it is not stable in the presence of strong bases, which limits its use in laboratory experiments. Lastly, it is not suitable for use in the synthesis of certain compounds, such as sulfonamides, which limits its use in laboratory experiments.
Direcciones Futuras
The future directions for the use of 3-Bromo-5-chloro-N-methyl-benzenesulfonamide, 95% in research include the development of new synthetic methods for the preparation of various organic compounds, such as pharmaceuticals, dyes, and other organic materials. In addition, the development of new catalysts and reagents for the synthesis of polymers, such as polysulfonamides, and their derivatives, is a potential area of research. Furthermore, the development of new methods for the synthesis of catalysts, such as Lewis acids and bases, and their derivatives, is another potential area of research. Finally, the development of new methods for the synthesis of various compounds, such as sulfonamides and their derivatives, is another potential area of research.
Métodos De Síntesis
3-Bromo-5-chloro-N-methyl-benzenesulfonamide, 95% can be synthesized in two steps. Firstly, 3-bromo-5-chloro-N-methylbenzene (3BCNMB) is synthesized by the reaction of 3-bromo-5-chlorobenzene (3BCB) and N-methylbenzene (NMB). This reaction is carried out in an inert atmosphere, using a base catalyst, such as sodium hydroxide, and an organic solvent, such as methanol. The reaction proceeds via a nucleophilic aromatic substitution reaction. The second step involves the conversion of 3BCNMB to 3-Bromo-5-chloro-N-methyl-benzenesulfonamide, 95%. This is achieved by the reaction of 3BCNMB with sulfuric acid, in an inert atmosphere and in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds via a nucleophilic aromatic substitution reaction.
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-N-methyl-benzenesulfonamide, 95% has several applications in scientific research, including the synthesis of pharmaceuticals, dyes, and other organic materials. It is also used in the synthesis of various compounds, such as sulfonamides, sulfonamides, and their derivatives. It is also used in the synthesis of various polymers, such as polysulfonamides, polysulfonamides, and their derivatives. In addition, it is used in the synthesis of various catalysts, such as Lewis acids and bases, and their derivatives.
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-5-chloro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIJVTWMSIKNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

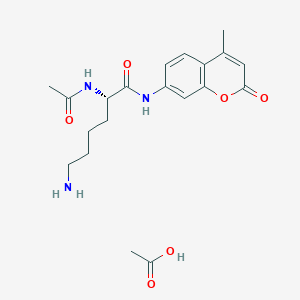
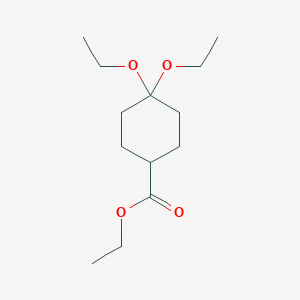


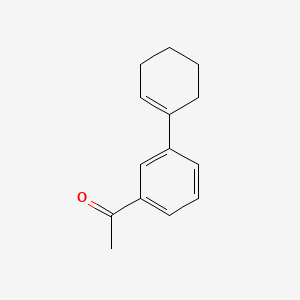

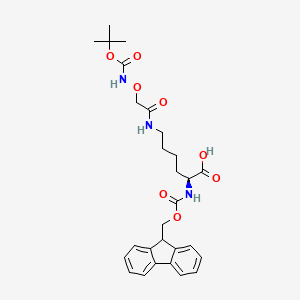

![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)

